Cas no 36176-33-7 (2-tert-Butylphenyl isothiocyanate)

2-tert-Butylphenyl isothiocyanate is a specialized organic compound featuring an isothiocyanate functional group attached to a tert-butyl-substituted phenyl ring. This structural configuration imparts notable reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of thiourea derivatives and heterocyclic compounds. Its sterically hindered tert-butyl group enhances stability while influencing selectivity in reactions. The compound is commonly employed in pharmaceutical and agrochemical research for the development of bioactive molecules. Its high purity and well-defined reactivity profile ensure consistent performance in coupling and cyclization reactions. Proper handling is essential due to its potential lachrymatory and irritant properties.
2-tert-Butylphenyl isothiocyanate structure
36176-33-7 structure
Product Name:2-tert-Butylphenyl isothiocyanate
CAS No:36176-33-7
MF:
MW:
MDL:MFCD20282757
CID:4649880
Update Time:2025-05-19

2-tert-Butylphenyl isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • 2-tert-Butylphenyl isothiocyanate
    • MDL: MFCD20282757
    • Inchi: InChI=1S/C11H13NS/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-7H,1-3H3
    • InChI Key: ZCUHDPHNPZQPND-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C1=CC=CC=C1N=C=S

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2

2-tert-Butylphenyl isothiocyanate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Oakwood
075666-5g
2-tert-Butylphenyl isothiocyanate
36176-33-7
5g
$1226.00 2023-09-15

Additional information on 2-tert-Butylphenyl isothiocyanate

Introduction to 2-tert-Butylphenyl isothiocyanate (CAS No. 36176-33-7)

2-tert-Butylphenyl isothiocyanate (CAS No. 36176-33-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound belongs to the class of isothiocyanates, which are characterized by the presence of the -N=C=S functional group. The unique structure and properties of 2-tert-Butylphenyl isothiocyanate make it a valuable reagent in various synthetic pathways and biological applications.

The chemical structure of 2-tert-Butylphenyl isothiocyanate consists of a phenyl ring substituted with a tert-butyl group at the 2-position and an isothiocyanate group. The tert-butyl group provides steric hindrance and enhances the stability of the molecule, while the isothiocyanate group imparts reactivity and functional versatility. This combination makes 2-tert-Butylphenyl isothiocyanate an attractive candidate for a wide range of chemical reactions and biological studies.

In recent years, 2-tert-Butylphenyl isothiocyanate has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its role as a building block in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop novel inhibitors for various enzymes and receptors, which are crucial targets in drug discovery. The ability to fine-tune the structure of these inhibitors through strategic modifications of the 2-tert-Butylphenyl isothiocyanate scaffold has led to the identification of several promising drug candidates.

Beyond its use in medicinal chemistry, 2-tert-Butylphenyl isothiocyanate has also been explored for its biological activities. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. For example, research published in the Journal of Medicinal Chemistry demonstrated that 2-tert-Butylphenyl isothiocyanate can effectively inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. Additionally, this compound has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle checkpoints and the activation of caspase cascades.

The synthetic accessibility of 2-tert-Butylphenyl isothiocyanate further enhances its utility in both academic and industrial settings. Several efficient synthetic routes have been developed to prepare this compound on a large scale, making it readily available for various applications. One such method involves the reaction of 2-tert-butylaniline with thiophosgene, which yields high purity 2-tert-Butylphenyl isothiocyanate. The robustness and scalability of these synthetic protocols ensure that researchers can access sufficient quantities of this compound for their studies.

In addition to its direct applications, 2-tert-Butylphenyl isothiocyanate serves as a valuable tool in chemical biology research. Its ability to form covalent bonds with specific amino acid residues makes it an effective probe for studying protein-protein interactions and post-translational modifications. For instance, researchers have used this compound to label and identify target proteins in complex biological systems, providing insights into cellular signaling pathways and disease mechanisms.

The environmental impact and safety profile of 2-tert-Butylphenyl isothiocyanate have also been evaluated. Studies have shown that this compound exhibits low toxicity and environmental persistence when used under controlled conditions. However, proper handling and storage practices are essential to ensure safety in laboratory settings.

In conclusion, 2-tert-Butylphenyl isothiocyanate (CAS No. 36176-33-7) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure, biological activities, and synthetic accessibility make it an invaluable reagent for researchers working in medicinal chemistry, chemical biology, and related fields. As ongoing research continues to uncover new applications and properties of this compound, its importance in advancing scientific knowledge and developing innovative solutions will undoubtedly grow.

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